molecular formula C9H15ClO4S B2474339 1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride CAS No. 2166999-86-4

1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride

Cat. No.: B2474339
CAS No.: 2166999-86-4
M. Wt: 254.73
InChI Key: CAQYWIFNSCWRDL-UHFFFAOYSA-N
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Description

1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride is a spirocyclic compound featuring a 1,8-dioxaspiro[4.5]decane core substituted with a methanesulfonyl chloride group. This compound belongs to a class of spirocyclic structures known for their conformational rigidity, which often enhances stability and bioavailability in pharmaceutical and agrochemical applications . Key identifiers include the molecular formula C₇H₆BrFO₂S, a molecular weight of 253.09 g/mol, and the CAS registry number 79686-36-5 .

Properties

IUPAC Name

1,8-dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO4S/c10-15(11,12)7-8-1-2-9(14-8)3-5-13-6-4-9/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQYWIFNSCWRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)OC1CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride typically involves the reaction of 1,8-Dioxaspiro[4.5]decan-2-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

1,8-Dioxaspiro[4.5]decan-2-ylmethanol+Methanesulfonyl chloride1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride+HCl\text{1,8-Dioxaspiro[4.5]decan-2-ylmethanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 1,8-Dioxaspiro[4.5]decan-2-ylmethanol+Methanesulfonyl chloride→1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Triethylamine, pyridine

    Solvents: Anhydrous dichloromethane, tetrahydrofuran

    Catalysts: Lewis acids such as aluminum chloride

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride has a wide range of applications in scientific research, including:

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride involves the interaction of its sulfonyl chloride group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved in its biological activities are still under investigation, but preliminary studies suggest that it may interact with enzymes and proteins involved in cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

  • Spirocyclic Core: All compounds share a spirocyclic backbone, but the ring systems vary. The target compound and its amine derivative () use a 1,8-dioxaspiro[4.5]decane core, while the pyrrolidinone derivative () incorporates a 1,4-dioxaspiro[4.5]decane system. These differences influence ring strain and hydrogen-bonding capabilities.
  • Functional Groups: The methanesulfonyl chloride group in the target compound () confers electrophilicity, making it suitable for sulfonylation reactions. The cyanocyclobutyl substituent in the market compound () introduces steric and electronic effects, likely altering reaction kinetics compared to simpler alkyl groups.

Market and Industrial Relevance

  • Methanesulfonyl chloride derivatives, including the cyanocyclobutyl analog (), are commercially significant in agrochemical and pharmaceutical markets. Their spirocyclic counterparts (e.g., ) may occupy niche roles due to enhanced stability from the spiro architecture.

Biological Activity

1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride is a compound that has gained attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

Chemical Formula: C₉H₁₃ClO₅S
Molecular Weight: 268.72 g/mol
IUPAC Name: this compound
CAS Number: 2166999-86-4

The compound features a spirocyclic structure that contributes to its distinct chemical reactivity and biological interactions. The sulfonyl chloride functional group is particularly significant for its reactivity with various nucleophiles.

The mechanism of action of this compound primarily involves the interaction of its sulfonyl chloride group with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds, modifying the structure and function of target proteins or enzymes. Preliminary studies suggest that it may interact with key cellular pathways involved in disease processes, although detailed molecular targets are still under investigation .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting cellular processes essential for survival. The mechanism appears to involve the modulation of apoptotic pathways through interactions with specific proteins involved in cell cycle regulation .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial activity of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial properties .
  • Cancer Cell Line Research : In a recent investigation using human breast cancer cell lines, treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity, highlighting its potential as a therapeutic agent in oncology .

Research Findings Summary

Biological ActivityFindingsReference
AntimicrobialEffective against Staphylococcus aureus and E. coli
AnticancerInduces apoptosis in breast cancer cell lines
MechanismInteracts with nucleophilic sites in proteins

Q & A

Q. What are the key considerations for synthesizing 1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride?

Synthesis typically involves functionalizing the spirocyclic core with methanesulfonyl chloride. A critical step is optimizing the reaction conditions (e.g., anhydrous environment, temperature control) to avoid hydrolysis of the sulfonyl chloride group. Cyclization reactions using ketone or alcohol precursors (e.g., {1,8-dioxaspiro[4.5]decan-2-yl}methanol ) may precede sulfonation. Purification via column chromatography (silica gel, non-polar solvents) is recommended to isolate the product from unreacted intermediates .

Q. How can NMR spectroscopy confirm the structure of this compound?

  • ¹H NMR : Look for signals corresponding to the spirocyclic oxygen atoms (δ 3.5–4.5 ppm for adjacent protons) and the methylene group in methanesulfonyl chloride (δ 3.0–3.5 ppm).
  • ¹³C NMR : The spiro carbon (quaternary) appears at δ 100–110 ppm, while the sulfonyl group’s carbon resonates at δ 45–50 ppm .
  • HSQC/HMBC : These experiments help confirm connectivity between the spirocyclic core and the sulfonyl chloride moiety .

Q. What analytical methods are suitable for assessing purity?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 210–230 nm.
  • Mass Spectrometry (ESI-MS) : Look for the molecular ion peak [M+H]⁺ at m/z 264.2 (calculated for C₁₀H₁₅ClO₄S) .
  • Elemental Analysis : Verify C, H, and S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the reactivity of the sulfonyl chloride group vary under different experimental conditions?

The sulfonyl chloride group is highly electrophilic but sensitive to moisture. In anhydrous solvents (e.g., dichloromethane, THF), it reacts efficiently with amines to form sulfonamides. Kinetic studies show reactivity decreases in polar protic solvents due to competitive hydrolysis. For example, in aqueous acetonitrile (pH 7), hydrolysis to the sulfonic acid occurs within 2 hours at 25°C .

Q. What strategies resolve contradictions in stability data for this compound?

Conflicting stability reports may arise from storage conditions. For long-term stability:

  • Store under inert gas (argon) at –20°C in amber vials.
  • Avoid freeze-thaw cycles, as crystallization may alter reactivity.
  • Monitor degradation via periodic HPLC analysis; degradation products include the sulfonic acid derivative and spirocyclic ketone .

Q. How can computational modeling predict its regioselectivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the transition state for reactions with nucleophiles. The sulfonyl chloride’s electron-withdrawing effect directs nucleophilic attack to the spirocyclic oxygen’s adjacent carbon, as shown in analogous spiro compounds .

Q. What are the challenges in synthesizing derivatives for biological activity screening?

  • Steric Hindrance : The spirocyclic structure limits access to reactive sites, requiring bulky nucleophiles (e.g., tert-butylamines) to be used at elevated temperatures (60–80°C).
  • Byproduct Formation : Competing hydrolysis can be minimized using molecular sieves or desiccants.
  • Biological Assays : Derivatives should be screened against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using microbroth dilution techniques (MIC range: 4.8–5000 µg/mL) .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Signals/PeaksReference
¹H NMR (CDCl₃)δ 3.35 (s, 2H, CH₂SO₂Cl), δ 4.10–4.30 (m, 4H, OCH₂)
ESI-MSm/z 264.2 [M+H]⁺
IR (KBr)1350 cm⁻¹ (S=O asymmetric stretch)

Q. Table 2. Stability Under Different Storage Conditions

ConditionDegradation Time (50% Loss)Major Degradation Product
–20°C (argon)>6 monthsNone detected
25°C (ambient air)7 daysSulfonic acid
Aqueous pH 72 hoursSulfonic acid

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